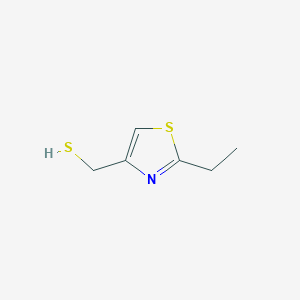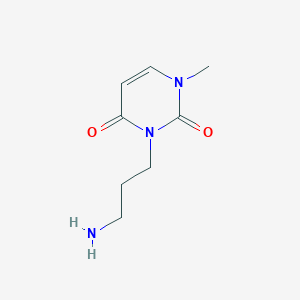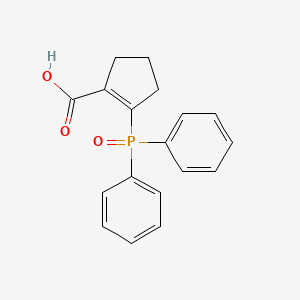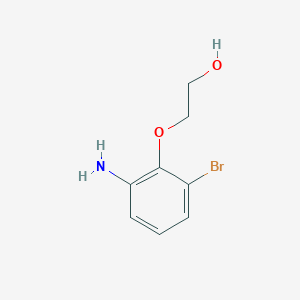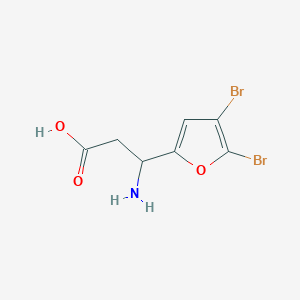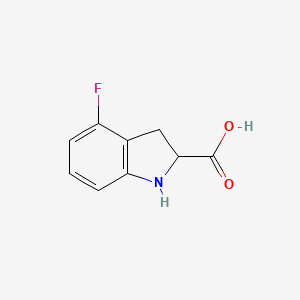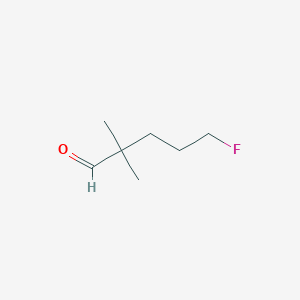
5-Fluoro-2,2-dimethylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,2-dimethylpentanal is an organic compound with the molecular formula C7H13FO It is a fluorinated aldehyde, which means it contains a fluorine atom attached to a carbon chain that also includes an aldehyde group (-CHO)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,2-dimethylpentanal can be achieved through several methods. One common approach involves the fluorination of 2,2-dimethylpentanal using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes . The use of continuous-flow reactors allows for efficient heat and mass transfer, which is particularly beneficial for reactions involving fluorination.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,2-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: 5-Fluoro-2,2-dimethylpentanoic acid.
Reduction: 5-Fluoro-2,2-dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2,2-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It can be used to study the effects of fluorinated aldehydes on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,2-dimethylpentanal involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and interactions with enzymes and other proteins. For example, fluorinated compounds are known to inhibit certain enzymes by mimicking the transition state of enzyme-catalyzed reactions . This can lead to the activation of specific pathways, such as the DNA damage response pathway in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpentanal: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluoro-2-nitrobenzotrifluoride: Another fluorinated compound with different functional groups and applications.
Uniqueness
5-Fluoro-2,2-dimethylpentanal is unique due to the presence of both a fluorine atom and an aldehyde group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H13FO |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
5-fluoro-2,2-dimethylpentanal |
InChI |
InChI=1S/C7H13FO/c1-7(2,6-9)4-3-5-8/h6H,3-5H2,1-2H3 |
InChI Key |
MXLLUSNCGCJKPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCF)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13312193.png)
![5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13312195.png)

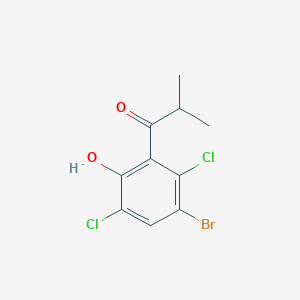

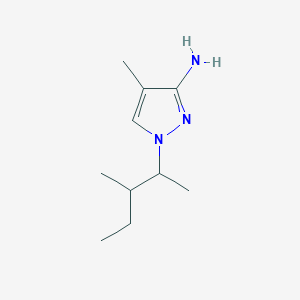
![4-[(3-Methylbutan-2-yl)amino]benzonitrile](/img/structure/B13312234.png)
![6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane](/img/structure/B13312241.png)
